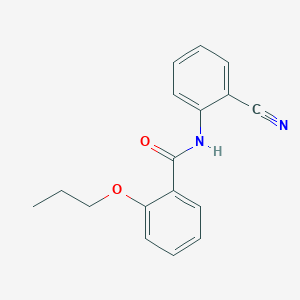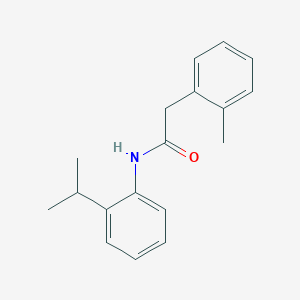![molecular formula C10H11NO3S B245812 Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)
Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiophene family, which is known for its diverse biological activities. In
作用機序
The mechanism of action of Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of proteases that play a crucial role in the regulation of apoptosis. Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize and is commercially available. Additionally, Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate has been extensively studied for its potential therapeutic applications, making it an attractive target for further research.
One of the limitations of Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate is its poor solubility in water. This can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate. One area of research is the development of more efficient synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This will help to design more effective experiments to study its effects.
Another area of research is the development of Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate as a potential therapeutic agent. Studies have shown that this compound has anti-cancer, anti-inflammatory, and antioxidant properties. Further research is needed to determine its potential therapeutic applications and to develop more effective formulations for clinical use.
Conclusion
Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate is a promising compound for scientific research due to its potential therapeutic applications. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and antioxidant properties. Further research is needed to fully understand its mechanism of action and to develop more effective formulations for clinical use.
合成法
Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-thiophenecarboxylic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to yield the final product. Other methods include the reaction of 2-thiophenecarboxylic acid with cyclopropylamine followed by esterification with methanol.
科学的研究の応用
Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
特性
分子式 |
C10H11NO3S |
|---|---|
分子量 |
225.27 g/mol |
IUPAC名 |
methyl 3-(cyclopropanecarbonylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H11NO3S/c1-14-10(13)8-7(4-5-15-8)11-9(12)6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChIキー |
MBWCDOKLMGRGGO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2CC2 |
正規SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2CC2 |
溶解性 |
21.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



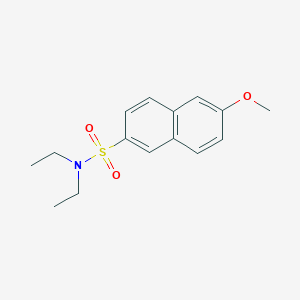
![1,4-Bis[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B245742.png)
![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B245743.png)
![1,4-Bis[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245745.png)
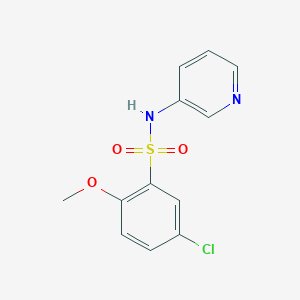
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)
![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)
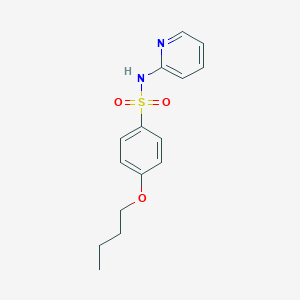
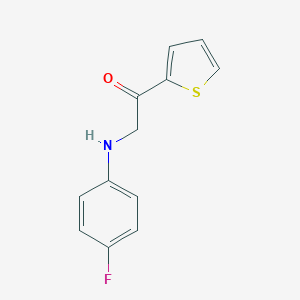
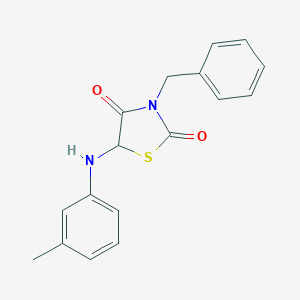
![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)
